molecular formula C7H6N2O B1355084 6-Methoxypyridine-2-carbonitrile CAS No. 83621-01-6

6-Methoxypyridine-2-carbonitrile

Cat. No. B1355084
Key on ui cas rn: 83621-01-6
M. Wt: 134.14 g/mol
InChI Key: LTSUUWWSGRKYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622471B2

Procedure details

Copper(I) cyanide (2.68 g) was added to 2-bromo-6-methoxypyridine (5.62 g) in N,N-dimethylformamide (112 mL) at room temperature, followed by stirring at 165° C. for 15 hours. The resultant mixture was cooled in air. Water and ethyl acetate was added to the mixture. The insoluble matter that was formed in the mixture was filtered by Celite. The filtrate was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as a solid substance (1.78 g, 44%).
Name
Copper(I) cyanide
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[N:6]=1.O.C(OCC)(=O)C>CN(C)C=O>[CH3:12][O:11][C:7]1[N:6]=[C:5]([C:2]#[N:3])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Copper(I) cyanide
Quantity
2.68 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5.62 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC
Name
Quantity
112 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
by stirring at 165° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble matter that was formed in the mixture
FILTRATION
Type
FILTRATION
Details
was filtered by Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.